3,5-Epoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Epoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Epoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions . Another method includes the use of palladium-catalyzed coupling reactions followed by cyclization . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale catalytic processes. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These processes are optimized for efficiency and scalability, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Epoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and rhodium catalysts are frequently used in cyclization and coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
3,5-Epoxyisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Epoxyisoquinoline involves its interaction with various molecular targets and pathways. For instance, some isoquinoline derivatives act as neurotoxins by inhibiting mitochondrial complex I and II activities, leading to oxidative stress and cell death . Others function as kinase inhibitors, blocking specific signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Quinoline: Similar in structure but with different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Isoquinoline N-oxides: Oxidized derivatives with unique chemical properties.
Uniqueness: 3,5-Epoxyisoquinoline is unique due to its epoxy group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
220826-61-9 |
---|---|
Molekularformel |
C9H5NO |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
11-oxa-2-azatricyclo[6.2.1.04,9]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-6-5-10-9-4-7(6)8(3-1)11-9/h1-5H |
InChI-Schlüssel |
HEVMNGXXZPLLDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C3C=C2C(=C1)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.